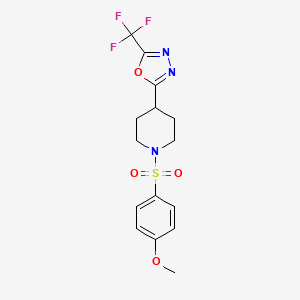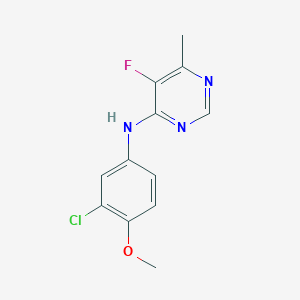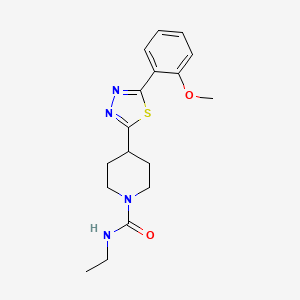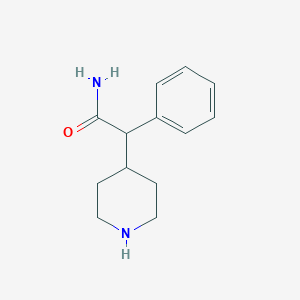
2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H16F3N3O4S and its molecular weight is 391.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Computational Analysis
- Kumara et al. (2017) synthesized new compounds related to the queried chemical structure and confirmed their structures through single crystal X-ray diffraction studies. They also carried out computational density functional theory (DFT) calculations to understand the reactive sites of the molecules (Kumara et al., 2017).
Biological and Antimicrobial Activity
- Khalid et al. (2016) synthesized a series of 1,3,4-oxadiazole bearing compounds and evaluated them for butyrylcholinesterase inhibition and molecular docking studies to determine their binding affinity in human protein sites. These compounds demonstrated important interactions with amino acid residues, indicating potential biological activities (Khalid et al., 2016).
- Another study by Khalid et al. (2016) synthesized N-substituted derivatives of a similar structure and screened them against Gram-negative and Gram-positive bacteria, showing moderate to high activity (Khalid et al., 2016).
Anticancer Potential
- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. They found that some compounds had strong anticancer potential relative to a known drug, doxorubicin (Rehman et al., 2018).
Corrosion Inhibition
- Bouklah et al. (2006) explored the use of a derivative of 1,3,4-oxadiazole as a corrosion inhibitor for steel in sulfuric acid media, demonstrating high efficiency and suggesting potential industrial applications (Bouklah et al., 2006).
Antioxidant Activity
- Mallesha et al. (2014) screened a series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives for antioxidant activity, with some compounds showing significant radical scavenging ability (Mallesha et al., 2014).
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-24-11-2-4-12(5-3-11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOSIFDVTXHCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)



![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B3012138.png)


![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)


![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)